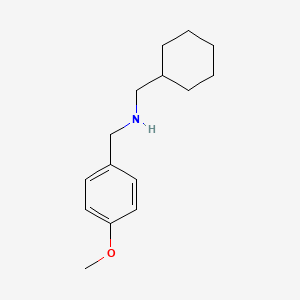

N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE

Description

BenchChem offers high-quality N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQHJJURPZLHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine CAS 854708-33-1 properties

CAS: 854708-33-1 Formula: C₁₅H₂₃NO Molecular Weight: 233.35 g/mol [1]

Executive Summary & Structural Analysis

N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine (CAS 854708-33-1) is a secondary amine intermediate characterized by a lipophilic cyclohexyl "tail," a flexible methylene linker, and an electron-rich 4-methoxybenzyl (PMB) "head."

In medicinal chemistry, this molecule serves two distinct, high-value functions:

-

Pharmacophore Scaffold: It provides a classic "linker-aromatic-aliphatic" motif common in GPCR ligands (e.g., dopamine or serotonin receptor antagonists) and kinase inhibitors, where the cyclohexyl group fills hydrophobic pockets and the methoxy group acts as a hydrogen bond acceptor.

-

Protected Synthon: The 4-methoxybenzyl (PMB) group is a well-established protecting group for amines. This molecule can be viewed as a "masked" cyclohexylmethylamine, where the PMB group allows for selective N-functionalization before being cleaved under oxidative or acidic conditions.

Physicochemical Profiling

Note: Experimental values for catalog building blocks are often proprietary. The following data represents high-confidence predicted values based on structural QSAR models standard in drug discovery.

| Property | Value | Technical Context |

| Physical State | Oil or Low-Melting Solid | The flexible methylene linkers and lack of strong H-bond donors (single NH) lower the lattice energy. |

| pKa (Basic) | ~9.8 - 10.2 | Typical for secondary alkyl-benzyl amines. It will be protonated (cationic) at physiological pH (7.4). |

| logP (Lipophilicity) | 3.8 ± 0.4 | Highly lipophilic due to the cyclohexyl ring. Requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Boiling Point | ~340°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if not using chromatography. |

| Polar Surface Area | 21.26 Ų | Low PSA suggests excellent membrane permeability (Blood-Brain Barrier penetrant). |

Synthetic Methodologies

The most robust and scalable synthesis for CAS 854708-33-1 is Reductive Amination . This route avoids the over-alkylation issues common with direct alkylation (SN2) and allows for mild conditions compatible with various functional groups.

Protocol: Reductive Amination (Self-Validating System)

Reaction Logic: The condensation of cyclohexanecarbaldehyde with 4-methoxybenzylamine forms an imine (Schiff base) intermediate, which is selectively reduced in situ to the secondary amine.

Reagents:

-

Amine: 4-Methoxybenzylamine (1.0 equiv)

-

Aldehyde: Cyclohexanecarbaldehyde (1.05 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Critical for catalyzing imine formation.

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-methoxybenzylamine in DCE (0.2 M concentration). Add Cyclohexanecarbaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS. The disappearance of the starting amine and appearance of the imine peak validates this step.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise (exothermic). Allow to warm to RT and stir overnight.

-

Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient with 1% Et₃N to prevent streaking).

Synthesis Pathway Diagram

Caption: One-pot reductive amination strategy utilizing STAB for selective reduction of the imine species.

Reactivity Profile & Applications

This molecule is a versatile "diversity vector" in library synthesis. Its reactivity is dominated by the nucleophilic secondary amine and the electron-rich aromatic ring.

A. N-Functionalization (Library Expansion)

The secondary nitrogen is sterically accessible, allowing for rapid diversification:

-

Amide Coupling: Reacts with carboxylic acids (using HATU/DIEA) to form tertiary amides.

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in fragment-based drug discovery).

-

Urea Formation: Reacts with isocyanates.

B. PMB Deprotection (The "Masked" Linker)

If the 4-methoxybenzyl group is used as a protecting group, it can be cleaved to reveal the primary amine (Cyclohexylmethylamine) or to swap the benzyl group for a different pharmacophore.

-

Method: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O or CAN (Ceric Ammonium Nitrate).

-

Note: Standard hydrogenolysis (H₂/Pd-C) may be slow due to the electron-donating methoxy group but is possible under forcing conditions or with acid catalysis.

Reactivity Flowchart

Caption: Divergent synthetic utility: N-capping for library generation or PMB-cleavage for scaffold modification.

Handling, Safety, & Stability

GHS Classification (Derived from Structural Analogues): As a secondary amine, this compound must be treated as Corrosive and an Irritant .

Storage Protocol:

-

Atmosphere: Air-sensitive (absorbs CO₂ to form carbamates). Store under Nitrogen or Argon.

-

Temperature: 2–8°C (Refrigerator).

-

Container: Amber glass to prevent potential photo-oxidation of the electron-rich benzyl ring.

Self-Validating Safety Check: Before use, check the appearance. If the oil has turned dark brown or opaque, oxidation has occurred. A simple ¹H NMR check should show a clean singlet for the methoxy group (~3.8 ppm) and the benzylic methylene (~3.7 ppm). Broadening or extra peaks in these regions indicate degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24273640 (Isomer/Analog Reference). Retrieved from .

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Santa Cruz Biotechnology. N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine Product Data.[1] Retrieved from .

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for PMB cleavage protocols).

Sources

Chemical structure of N-(cyclohexylmethyl)-4-methoxybenzylamine

Technical Monograph: N-(cyclohexylmethyl)-4-methoxybenzylamine

Executive Summary

N-(cyclohexylmethyl)-4-methoxybenzylamine (often abbreviated in lab notebooks as PMB-CHMA) is a secondary amine intermediate of significant value in medicinal chemistry.[1][2] Structurally, it serves as a lipophilic building block that combines a flexible aliphatic domain (cyclohexylmethyl) with an electron-rich aromatic moiety (p-methoxybenzyl or PMB).[1][2]

For drug development professionals, this molecule represents a "privileged fragment." The PMB group acts as a versatile protecting group for the nitrogen atom—stable under basic conditions but removable under specific acidic or oxidative conditions—while the cyclohexylmethyl motif provides steric bulk and hydrophobic interaction potential often required in kinase inhibitors and GPCR ligands.

Molecular Architecture & Physicochemical Landscape

Understanding the physical behavior of this molecule is prerequisite to its successful integration into complex synthesis.

Chemical Structure: The molecule consists of a central secondary amine nitrogen bonded to:

-

A 4-methoxybenzyl (PMB) group: Provides UV activity and acid-lability.

-

A Cyclohexylmethyl group: A lipophilic, non-planar aliphatic ring linked by a methylene spacer.

| Property | Value (Predicted/Experimental) | Significance in Protocol Design |

| Molecular Formula | C₁₅H₂₃NO | Stoichiometric calculations.[1][2] |

| Molecular Weight | 233.35 g/mol | Precursor mass balance. |

| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly lipophilic. Requires organic solvents (DCM, EtOAc) for extraction; insoluble in water. |

| pKa (Conjugate Acid) | ~9.8 – 10.2 | Basic. Will form salts (HCl, TFA) readily. Requires basic workup (pH > 11) to extract as free base. |

| Boiling Point | >300°C (Predicted) | Not suitable for atmospheric distillation. Purify via column chromatography or salt crystallization. |

| H-Bond Donors | 1 (NH) | Capable of H-bonding; relevant for receptor binding.[1][2] |

Synthetic Architecture: The Reductive Amination Protocol

The most robust route to N-(cyclohexylmethyl)-4-methoxybenzylamine is Reductive Amination .[1][2] While direct alkylation is possible, it suffers from over-alkylation (formation of tertiary amines).[3] Reductive amination guarantees mono-alkylation selectivity.[2]

Core Reaction Pathway

The synthesis couples p-anisaldehyde with cyclohexylmethylamine using Sodium Triacetoxyborohydride (STAB) .[1]

Figure 1: Convergent synthesis via reductive amination. The choice of STAB allows for a "one-pot" procedure where the imine does not need to be isolated.[1][2]

Step-by-Step Experimental Protocol

Reagents:

-

Cyclohexylmethylamine (1.05 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve p-anisaldehyde (10 mmol) in DCE (40 mL). Add cyclohexylmethylamine (10.5 mmol).

-

Activation: Add Acetic Acid (10 mmol). Note: AcOH catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.[1]

-

Equilibration: Stir at room temperature for 30–60 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (14 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The aldehyde spot should disappear.

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

-

Extract with DCM (3 x 30 mL).

-

Wash combined organics with Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil is often pure enough (>90%). For high purity, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Why this protocol works (Causality):

-

STAB vs. NaBH₄: STAB is less reactive than Sodium Borohydride. It reduces the protonated imine faster than it reduces the aldehyde. This "chemoselectivity" prevents the formation of the byproduct 4-methoxybenzyl alcohol.[2]

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, look for these diagnostic signals.

1H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

-

δ 6.8 – 7.2 ppm: Two doublets (integration 2H each). Characteristic "roofing" pattern of the para-substituted benzene ring.[2]

-

δ 3.80 ppm: Singlet (3H). The Methoxy (-OCH₃) group.[1][4] Strong diagnostic anchor.

-

δ 3.70 ppm: Singlet (2H). The Benzylic (-CH₂-N) protons.[1][2]

-

δ 2.45 ppm: Doublet (2H). The N-CH₂-Cyclohexyl protons.[1][2][5]

-

δ 0.9 – 1.8 ppm: Multiplet (11H). The Cyclohexyl ring protons.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected m/z ≈ 234.2.

Functional Utility in Drug Discovery

This molecule is rarely the final drug; it is a scaffold. Its utility lies in its dual reactivity.

Pathway A: The PMB as a Protecting Group

In complex synthesis, the PMB group protects the amine. It is more acid-labile than a standard benzyl (Bn) group.[1]

-

Cleavage: Treat with Trifluoroacetic acid (TFA) at 60°C or Ceric Ammonium Nitrate (CAN).

-

Result: Releases the primary amine (Cyclohexylmethylamine) after the synthetic sequence is complete.

Pathway B: Scaffold Decoration (SAR)

The secondary amine is a nucleophile ready for "decoration" to create tertiary amines, ureas, or amides.

Figure 2: Divergent synthetic utility.[1][2] The secondary amine serves as a branching point for library generation.

Safety & Handling

-

Corrosivity: Secondary amines can cause skin burns and eye damage. Wear nitrile gloves and safety goggles.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.

-

Waste: Dispose of aqueous layers from the workup (containing Boron salts) according to specific hazardous waste regulations.

References

-

Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. (Specifically regarding PMB cleavage). [1]

-

Santa Cruz Biotechnology. "N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine Product Data." [1]

-

PubChem Database. "4-Methoxybenzylamine (Precursor Data)." [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CAS 2393-23-9: 4-Methoxybenzylamine | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-Depth Technical Guide to Secondary Amines of the Molecular Formula C15H23NO: Molecular Weight, Isomeric Landscape, and Analytical Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of secondary amines with the molecular formula C15H23NO. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and provides a framework for the robust characterization of these compounds. We will explore the foundational aspects of molecular weight, navigate the complex world of isomerism, and present detailed, field-proven protocols for structural elucidation and separation.

Foundational Molecular Properties: The C15H23NO Formula

A deep understanding of any chemical entity begins with its fundamental properties. For secondary amines with the formula C15H23NO, the molecular weight is a critical starting point for any analytical investigation.

Molecular Weight Determination

The molecular formula C15H23NO dictates a precise molecular weight, which can be calculated using the atomic weights of its constituent elements:

-

Carbon (C): 15 atoms × 12.011 u ≈ 180.165 u

-

Hydrogen (H): 23 atoms × 1.008 u ≈ 23.184 u

-

Nitrogen (N): 1 atom × 14.007 u ≈ 14.007 u

-

Oxygen (O): 1 atom × 15.999 u ≈ 15.999 u

Molar Mass: Summing these values yields a molar mass of approximately 233.35 g/mol .[1][2]

Monoisotopic Mass: For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotopes, is 233.177964357 Da .[1][3] This precise value is indispensable for accurate mass determination and formula confirmation in mass spectrometry.

The Isomeric Landscape of C15H23NO Secondary Amines

The molecular formula C15H23NO gives rise to a vast number of potential structural isomers, each with unique chemical and pharmacological properties. A secondary amine is characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom.[4] This structural feature is a key consideration when postulating potential isomers.

Several known compounds share this formula, highlighting the diverse structural possibilities and their relevance in medicinal chemistry and pharmacology.

-

Meptazinol: An opioid analgesic.[5]

-

Faxeladol: Another opioid analgesic.[6]

-

3-Methoxyeticyclidine (3-MeO-PCE): A dissociative anesthetic.[7]

A comparative look at some of their key physicochemical properties underscores their distinct nature despite sharing the same molecular formula.

| Property | Meptazinol | Faxeladol | 3-MeO-PCE |

| Molecular Weight | 233.35 g/mol [2][3] | 233.35 g/mol [1][4] | 233.355 g/mol [7] |

| XLogP3 / AlogP | 3.4 / 3.16[2][3] | 3.7 / 3.23[1][4] | N/A |

| Predicted pKa | N/A | N/A | 10.07 ± 0.20[8] |

Note: XLogP3 and AlogP are calculated measures of lipophilicity.

The structural diversity among these known isomers, from the azepane ring in Meptazinol to the cyclohexyl moiety in Faxeladol and 3-MeO-PCE, illustrates the importance of robust analytical techniques for unambiguous identification.

Synthesis of C15H23NO Secondary Amines: Building the Core Structure

The synthesis of secondary amines with the C15H23NO formula can be approached through several established organic chemistry reactions. The choice of synthetic route is often dictated by the desired isomeric structure and the availability of starting materials.

Reductive Amination

A cornerstone of amine synthesis, reductive amination involves the reaction of a ketone or aldehyde with a primary amine to form an imine, which is then reduced to a secondary amine.[9][10][11] This one-pot reaction is highly versatile and widely used in the pharmaceutical industry.[12][13]

Experimental Protocol: General Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH(OAc)3 is milder and more selective.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess reducing agent with water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Pictet-Spengler Reaction

For the synthesis of certain cyclic secondary amines, such as those containing a tetrahydroisoquinoline or tetrahydro-β-carboline core, the Pictet-Spengler reaction is a powerful tool.[14][15][16][17] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[14][17]

Structural Elucidation: A Multi-Technique Approach

The unambiguous identification of a specific C15H23NO secondary amine isomer from a complex mixture or as a novel compound requires a combination of modern analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Key Insights from MS:

-

Molecular Ion Peak (M+): For a compound with an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the formula C15H23NO.

-

Fragmentation Patterns: The fragmentation of secondary amines is often characterized by α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This typically results in a stable, nitrogen-containing cation that is often the base peak in the spectrum. The fragmentation patterns of ketamine analogues, which share structural similarities with some C15H23NO isomers, often involve α-cleavage of the cyclohexanone ring and subsequent losses of small molecules like CO.[18] For Meptazinol hydrochloride, prominent peaks in the LC-MS spectrum have been observed at m/z 234.185959 (the protonated molecule), 107.048920, and 133.064590.[19]

Experimental Protocol: GC-MS Analysis of C15H23NO Isomers

-

Sample Preparation: Dissolve the amine sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of the amine, derivatization is often necessary. A common method is to react the amine with a derivatizing agent such as benzenesulfonyl chloride.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Program: Start with an initial temperature of around 80-100°C, hold for 1-2 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min.

-

Injector: Use a split/splitless injector at a temperature of 250-280°C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

-

Mass Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Expected NMR Signatures for C15H23NO Secondary Amines:

-

¹H NMR:

-

The proton on the nitrogen (N-H) of a secondary amine typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

Protons on carbons adjacent to the nitrogen (α-protons) are deshielded and will appear downfield, typically in the range of 2.5-3.5 ppm.

-

The integration of the signals provides the ratio of protons in different chemical environments.

-

-

¹³C NMR:

-

Carbons directly bonded to the nitrogen atom will be deshielded and appear in the range of 30-60 ppm.

-

The total number of signals will indicate the number of unique carbon environments in the molecule, providing insights into its symmetry.

-

Workflow for NMR-based Structural Elucidation

Caption: Workflow for NMR-based structural elucidation of C15H23NO isomers.

Chiral Separation: Resolving Enantiomers

Many C15H23NO secondary amines are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and characterization are critical in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[20][21][22] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[20][22] Polysaccharide-based CSPs are widely used for their broad applicability.[20]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based).

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) as the mobile phase. Small amounts of an amine additive (e.g., diethylamine) are often added to improve peak shape for basic compounds.

-

Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

-

-

Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

-

Detection: Use a UV detector at a wavelength where the analyte absorbs, or a mass spectrometer for more sensitive and selective detection.

Chiral Gas Chromatography (GC)

For volatile C15H23NO isomers or their derivatized forms, chiral GC offers an excellent alternative for enantiomeric separation.[23] Chiral GC columns typically contain a chiral stationary phase, often a cyclodextrin derivative, that provides the necessary selectivity for separating enantiomers. The use of chiral GC-MS allows for the simultaneous separation and mass spectrometric identification of enantiomers.[24][25][26]

Conclusion

The study of secondary amines with the molecular formula C15H23NO presents a fascinating challenge due to their vast isomeric diversity and potential for significant biological activity. A systematic and multi-faceted analytical approach, grounded in a solid understanding of fundamental chemical principles, is essential for their successful characterization. This guide has provided a comprehensive framework, from foundational molecular weight determination to advanced spectroscopic and chromatographic techniques, to empower researchers in their exploration of this important class of compounds. The provided protocols and workflows serve as a starting point for the development of robust and reliable analytical methods, ultimately contributing to advancements in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Šimek, P., Hušek, P., & Wunn, J. (2021).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9813414, Faxeladol. Retrieved from [Link]

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

-

Wikipedia. (2023, December 29). Pictet–Spengler reaction. Retrieved from [Link]

-

Šimek, P., Hušek, P., & Wunn, J. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Retrieved from [Link]

- Kim, S., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

-

Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121230793, 3-Methoxy pce (hydrochloride). Retrieved from [Link]

- Royal Society of Chemistry. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers.

-

Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

- National Center for Biotechnology Information. (2018).

- MDPI. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(5), 699.

-

JoVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65483, Meptazinol Hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023, November 29). 3-MeO-PCE. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Compound: FAXELADOL (CHEMBL2103829). Retrieved from [Link]

-

Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]

-

Wikipedia. (2023, May 22). Faxeladol. Retrieved from [Link]

-

Drug Central. (n.d.). meptazinol. Retrieved from [Link]

-

Grokipedia. (n.d.). Faxeladol. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of all analytes under investigation obtained.... Retrieved from [Link]

-

LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Compound: MEPTAZINOL (CHEMBL314437). Retrieved from [Link]

-

ResearchGate. (n.d.). Representative HPLC profile of the separation of (+)-meptazinol (5 mg/L) and the internal standard desipramine (5 mg/L). Retrieved from [Link]

-

Wikipedia. (2023, November 16). Meptazinol. Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

- Zaggout, F. R., et al. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 16(3-4), 1441-1448.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41049, Meptazinol. Retrieved from [Link]

-

ResearchGate. (2015). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

Genome.jp. (n.d.). KEGG DRUG: Meptazinol. Retrieved from [Link]

-

ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.

- Universitas Pendidikan Indonesia. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- SciSpace. (2017).

Sources

- 1. Faxeladol | C15H23NO | CID 9813414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound: MEPTAZINOL (CHEMBL314437) - ChEMBL [ebi.ac.uk]

- 3. Meptazinol | C15H23NO | CID 41049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: FAXELADOL (CHEMBL2103829) - ChEMBL [ebi.ac.uk]

- 5. Meptazinol - Wikipedia [en.wikipedia.org]

- 6. Faxeladol - Wikipedia [en.wikipedia.org]

- 7. 3-MeO-PCE - Wikipedia [en.wikipedia.org]

- 8. 3-MeO-PCE CAS#: 1364933-80-1 [m.chemicalbook.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. via.library.depaul.edu [via.library.depaul.edu]

- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Meptazinol Hydrochloride | C15H24ClNO | CID 65483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. csfarmacie.cz [csfarmacie.cz]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 24. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

Lipophilic Secondary Amine Building Blocks: A Strategic Guide for Modern Drug Discovery

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. Among the various structural motifs used to modulate this property, lipophilic secondary amines have emerged as a cornerstone in medicinal chemistry. Their unique combination of a basic nitrogen center and a non-polar framework allows for a nuanced approach to optimizing drug-like properties. This guide provides an in-depth technical exploration of lipophilic secondary amine building blocks, from fundamental principles to practical applications in drug discovery. We will delve into the strategic considerations for their selection, synthesis, and incorporation into lead compounds, supported by field-proven insights and detailed experimental protocols.

The Strategic Imperative of Lipophilicity in Drug Design

The "Lipinski's Rule of Five" has long served as a guiding principle in drug discovery, emphasizing the importance of molecular properties, including lipophilicity (expressed as LogP), in determining oral bioavailability. While this rule provides a valuable framework, the reality of modern drug discovery, particularly for challenging targets like protein-protein interactions and central nervous system (CNS) diseases, often necessitates a strategic deviation from these guidelines. The judicious incorporation of lipophilic moieties is a key strategy to enhance membrane permeability and facilitate target engagement.

Lipophilic secondary amines offer a distinct advantage in this context. The secondary amine group, with a typical pKa in the physiological range, can exist in both a charged (protonated) and an uncharged (free base) state. This equilibrium is crucial for navigating the diverse environments of the body, from the acidic milieu of the stomach to the more neutral pH of the bloodstream and the lipid-rich environment of cell membranes. The uncharged form facilitates passage across biological membranes, while the charged form can engage in critical ionic interactions with the target protein.

Diagram 1: The Role of Lipophilic Secondary Amines in Membrane Permeation

Caption: Equilibrium of a secondary amine across a lipid bilayer.

A Curated Arsenal: Key Classes of Lipophilic Secondary Amine Building Blocks

The vast chemical space of lipophilic secondary amines can be broadly categorized based on their core scaffolds. The choice of a specific building block is a critical decision that impacts not only the physicochemical properties of the final compound but also its synthetic accessibility and intellectual property landscape.

| Building Block Class | Core Scaffold | Key Physicochemical Features | Common Applications in Drug Discovery |

| Alicyclic Amines | Piperidines, Pyrrolidines, Azepanes | Saturated, conformationally restricted systems. Lipophilicity can be tuned by substitution. | CNS agents, GPCR modulators, enzyme inhibitors. |

| Aromatic & Heteroaromatic Amines | Anilines, Pyridylamines | Planar structures capable of π-π stacking interactions. | Kinase inhibitors, ion channel modulators. |

| Acyclic Amines | Di- and tri-substituted alkylamines | Flexible chains offering fine-tuning of lipophilicity and steric bulk. | Antivirals, metabolic disease therapies. |

| Bridged & Spirocyclic Amines | Tropanes, Azaspirocycles | Rigid, three-dimensional structures that can explore unique vector spaces. | CNS drugs, transporter inhibitors. |

Synthesis and Purification: A Practical Guide

The successful incorporation of lipophilic secondary amine building blocks hinges on robust and scalable synthetic methodologies. Reductive amination is a workhorse reaction in this context, offering a reliable and versatile approach to forming the C-N bond.

General Protocol for Reductive Amination

This protocol describes the synthesis of a lipophilic secondary amine from a primary amine and a ketone/aldehyde.

Materials:

-

Primary amine (1.0 eq)

-

Ketone or aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine in DCM, add the ketone or aldehyde.

-

If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride in one portion. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Diagram 2: Experimental Workflow for Reductive Amination

Caption: Step-by-step workflow for a typical reductive amination.

Impact on ADMET Properties: A Double-Edged Sword

While the incorporation of lipophilic secondary amines can significantly enhance membrane permeability and target affinity, it is not without potential liabilities. A high degree of lipophilicity can lead to:

-

Reduced Aqueous Solubility: This can hinder formulation and oral absorption.

-

Increased Metabolic Liability: The α-carbon to the nitrogen can be susceptible to oxidation by cytochrome P450 enzymes.

-

hERG Channel Inhibition: The basic nitrogen and lipophilic character can contribute to off-target activity at the hERG potassium channel, a major cause of cardiotoxicity.

-

Increased Plasma Protein Binding: This reduces the free fraction of the drug available to interact with its target.

A successful drug discovery program must therefore navigate a delicate balance, optimizing for on-target potency and favorable ADMET properties. This often involves a multi-parameter optimization process, where small changes to the structure of the lipophilic secondary amine building block can have profound effects on the overall profile of the compound.

Case Study: The Evolution of a CNS Drug Candidate

Consider a hypothetical lead compound for a CNS target with good in vitro potency but poor brain penetration. The initial lead contains a polar primary amine.

Diagram 3: Lead Optimization Strategy

Methodological & Application

Application Note & Protocol: Synthesis of N-(Cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine via Reductive Amination

Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, crucial for the construction of secondary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials[1]. Reductive amination stands out as one of the most effective and widely used methods for this purpose due to its high efficiency, operational simplicity, and broad substrate scope[2][3]. This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-methoxybenzylamine with cyclohexanecarbaldehyde to synthesize N-(cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine.

The reaction proceeds via a two-step, one-pot sequence involving the initial formation of a Schiff base (imine) intermediate from the condensation of the primary amine and the aldehyde, followed by its immediate reduction to the target secondary amine[4][5]. This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly advantageous as it is mild, selective for the reduction of the protonated imine over the starting aldehyde, and is a safer alternative to other reagents like sodium cyanoborohydride, which is highly toxic[2][4][6]. The choice of 1,2-dichloroethane (DCE) as the solvent is based on its proven efficacy in promoting faster reaction rates for this type of transformation[7][8].

Reaction Mechanism & Rationale

The reductive amination process is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of the aldehyde (cyclohexanecarbaldehyde). This is followed by dehydration to form an imine intermediate. Under the reaction conditions, the imine is in equilibrium with its protonated form, the iminium ion, which is the species that is actively reduced.

Sodium triacetoxyborohydride, with its sterically hindered and electron-withdrawing acetate groups, is a less reactive and more selective hydride donor compared to reagents like sodium borohydride[4][6]. This selectivity is critical for the success of the direct reductive amination, as it ensures the preferential reduction of the iminium ion over the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct[2][5].

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Methoxybenzylamine | ≥99% | Sigma-Aldrich | 2393-23-9 |

| Cyclohexanecarbaldehyde | ≥98% | Sigma-Aldrich | 2043-61-0 |

| Sodium Triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |

| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Sigma-Aldrich | 107-06-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Septum

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F254)

Safety Precautions

-

Sodium Triacetoxyborohydride: Reacts with moisture and protic solvents. Handle in a dry environment and store in a tightly sealed container[9]. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated fume hood[9][10].

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care in a fume hood.

-

General: Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately and thoroughly with water[10][11][12].

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxybenzylamine (1.0 eq, e.g., 1.37 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (40 mL).

-

Addition of Aldehyde: Stir the solution at room temperature until the amine is fully dissolved. Add cyclohexanecarbaldehyde (1.0 eq, e.g., 1.12 g, 10.0 mmol) dropwise via syringe. Stir the resulting mixture for 20 minutes to facilitate imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 3.18 g, 15.0 mmol) portion-wise over 10 minutes. A slight exotherm and gas evolution may be observed. The addition of acetic acid is generally not required for aldehydes[7][8].

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, N-(cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine, can be purified by flash column chromatography on silica gel. A common issue with the chromatography of amines is peak tailing due to the interaction with acidic silica gel. This can often be mitigated by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system[13].

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-20% ethyl acetate).

-

Fraction Collection: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified N-(cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine as an oil.

Visualization of the Workflow

Caption: Workflow for the synthesis of N-(cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine.

Characterization of the Product

The structure of the synthesized N-(cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine (Molecular Formula: C₁₅H₂₃NO, Molecular Weight: 233.35 g/mol ) should be confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy:

-

The N-H proton of a secondary amine typically appears as a broad singlet[14][15]. This signal can be confirmed by D₂O exchange, which will cause the peak to disappear[14][15].

-

Hydrogens on the carbon adjacent to the nitrogen (the benzylic CH₂ and the CH₂ of the cyclohexylmethyl group) will be deshielded and appear downfield compared to typical alkane protons[14][15].

-

The aromatic protons of the 4-methoxyphenyl group will show a characteristic AA'BB' splitting pattern.

-

The methoxy group will appear as a sharp singlet around 3.7-3.8 ppm.

-

The protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.

-

-

¹³C NMR Spectroscopy:

-

Carbons attached to the nitrogen atom will be deshielded and will appear at a higher chemical shift compared to similar carbons in an alkane[15].

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[14].

-

Characteristic fragmentation patterns for amines, such as alpha-cleavage, will be observed[14].

-

-

Infrared (IR) Spectroscopy:

-

A secondary amine will show a single, characteristic N-H stretching absorption in the range of 3300-3500 cm⁻¹, which is generally sharper and less intense than an O-H stretch[15].

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Allow for longer reaction times. Check the quality of the NaBH(OAc)₃. |

| Decomposition of NaBH(OAc)₃. | Use a fresh bottle of the reagent. Add it to the reaction mixture promptly after weighing. | |

| Formation of Dialkylated Product | The secondary amine product is reacting with the aldehyde. | Consider a stepwise procedure: form the imine in methanol first, then reduce with NaBH₄[4][7]. This can be more effective in controlling dialkylation[16]. |

| Presence of Unreacted Aldehyde | Insufficient reducing agent. | Use a slight excess of the amine (e.g., 1.05 eq) to ensure complete conversion of the aldehyde to the imine. |

| Alcohol Byproduct Formation | Reduction of the aldehyde by the hydride reagent. | Ensure NaBH(OAc)₃ is used, as it is more selective than NaBH₄ for the iminium ion over the aldehyde. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

-

Bäumler, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(43), 14243–14247. [Link]

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Amines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. [Link]

-

Zhang, Y., & Wang, P. G. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8464–8470. [Link]

-

Zhang, Y., & Wang, P. G. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 117(35), 8464–8470. [Link]

-

PubChemLite. (n.d.). [1-(4-methoxyphenyl)cyclohexyl]methanamine (C14H21NO). [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclohexylmaleimide. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

PubChem. (n.d.). [1-(4-Methoxyphenyl)cyclohexyl]methanamine. [Link]

-

Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1837–1852. [Link]

-

Zhang, L., et al. (2022). Electrochemical cyclohexylamine N‐alkylation with formaldehyde over.... ResearchGate. [Link]

-

Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. [Link]

-

Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. [Link]

Sources

- 1. mt.com [mt.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechempharma.com [lifechempharma.com]

- 10. aksci.com [aksci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. lobachemie.com [lobachemie.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Reagents for synthesizing PMB-protected cyclohexyl amines

Application Note: Precision Synthesis of PMB-Protected Cyclohexyl Amines

Abstract & Strategic Value

The p-methoxybenzyl (PMB) group is a cornerstone in orthogonal protection strategies.[1][2] Unlike Boc or Cbz groups, PMB amines are stable to basic conditions and moderately stable to acid, yet they can be cleaved under mild oxidative conditions (e.g., DDQ or CAN). This unique reactivity profile makes PMB-protected cyclohexyl amines critical intermediates in the synthesis of complex alkaloids, GPCR ligands, and glycomimetics.

This guide details the synthesis of PMB-protected cyclohexyl amines via reductive amination . We prioritize the Sodium Triacetoxyborohydride (STAB) protocol for its superior safety profile and stereochemical predictability (favoring cis-isomers), while offering the Titanium(IV) Isopropoxide method for sterically hindered substrates.[2]

Critical Reagent Selection: The "Why" Behind the Chemistry

Successful reductive amination relies on the delicate balance between imine formation (equilibrium) and hydride transfer (irreversible).[2]

| Reagent | Role | Mechanistic Insight & Selection Criteria |

| 4-Methoxybenzylamine (PMB-NH₂) | Amine Source | The nucleophile.[2] Its electron-rich nature makes the resulting imine more basic and reactive toward hydride reduction than the starting ketone, preventing side reactions. |

| STAB (NaBH(OAc)₃) | Reducing Agent | Preferred. A mild hydride donor.[2] Unlike NaBH₄, it does not reduce ketones significantly at neutral pH. It selectively reduces the protonated iminium ion.[3] It is non-toxic compared to NaCNBH₃. |

| Ti(OiPr)₄ | Lewis Acid / Scavenger | For Hindered Ketones. Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. Essential for unreactive substrates. |

| Acetic Acid (AcOH) | Catalyst | Promotes the formation of the iminium ion (the active species for reduction) when using STAB. |

| 1,2-Dichloroethane (DCE) | Solvent | The standard solvent for STAB. It solubilizes the borohydride reagent and does not interfere with the hydride transfer. |

Stereochemical Control: The "Axial" Advantage

Researchers must recognize that reductive amination of 4-substituted cyclohexanones with STAB is stereoselective , typically favoring the Cis-isomer (Axial Amine) .[2]

-

Mechanism: The bulky triacetoxyborohydride species prefers to attack the iminium ion from the less hindered equatorial face.

-

Outcome: This forces the forming amine group into the axial position (Kinetic Control).

-

Contrast: Thermodynamic conditions (e.g., H₂/Pd or equilibration with small hydrides) tend to favor the trans-isomer (Equatorial Amine).[2]

Note: If your target requires the trans-amine (equatorial), STAB may yield the wrong diastereomer. In such cases, a thermodynamic equilibration step or a different reducing system (e.g., Na/EtOH) is required.

Reaction Pathway Visualization

The following diagram illustrates the bifurcated pathway depending on steric hindrance and the role of Titanium(IV) Isopropoxide.

Caption: Pathway bifurcation for standard vs. hindered substrates. STAB reduction typically yields the kinetic (axial) product.[2]

Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Unhindered cyclohexanones, high cis-selectivity, mild conditions.

Reagents:

-

Substituted Cyclohexanone (1.0 equiv)[2]

-

4-Methoxybenzylamine (1.05 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

-

Acetic Acid (1.0 equiv)[2]

-

DCE (0.2 M concentration)[2]

Procedure:

-

Mixing: In a dry flask under N₂, dissolve the cyclohexanone and PMB-amine in DCE.

-

Catalysis: Add Acetic Acid. Stir for 15–30 minutes to initiate hemiaminal formation.

-

Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB portion-wise over 5 minutes. Caution: Mild gas evolution.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc + 1% Et₃N to prevent streaking).

Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones (e.g., 2,6-disubstituted) or acid-sensitive substrates.[2]

Reagents:

-

Hindered Cyclohexanone (1.0 equiv)[2]

-

4-Methoxybenzylamine (1.2 equiv)[2]

-

Titanium(IV) Isopropoxide (1.25 equiv)[2]

-

Sodium Borohydride (NaBH₄) (1.5 equiv) Note: STAB can also be used here after the Ti step.[2]

-

Methanol (MeOH) or THF[2]

Procedure:

-

Imine Formation: Mix ketone and PMB-amine in neat Ti(OiPr)₄ (or minimal THF). Stir under N₂ for 6–12 hours. The solution will become viscous as the Ti-complex forms.[2]

-

Dilution: Dilute the mixture with MeOH (or EtOH).

-

Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic).[2]

-

Hydrolysis: Stir for 2 hours. Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.[2]

-

Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate to remove MeOH, then extract the aqueous residue with EtOAc.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Low Conversion | Incomplete imine formation. | Switch to Protocol B (Ti(OiPr)₄).[2] The Lewis acid forces the equilibrium. |

| Dialkylation | Formation of tertiary amine (Bis-PMB).[2] | Ensure the ketone is in slight excess or strictly 1:[2]1. However, with PMB-amine, dialkylation is sterically difficult on cyclohexanones. |

| Trans-Isomer Required | STAB gave the cis-isomer (axial).[2] | Switch reducing agent to Na/EtOH (thermodynamic) or equilibrate the final amine (if possible).[2] Alternatively, use bulky aluminum hydrides which might favor equatorial attack (leading to trans) depending on the exact substrate. |

| Emulsion during Workup | Titanium salts (Protocol B).[2] | Use the "Rochelle's Salt" method: Quench with saturated Potassium Sodium Tartrate solution and stir vigorously for 1 hour until layers separate clearly. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][6] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][2]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved and convenient procedure.[2][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to PMB cleavage section).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Application Note: Scalable Synthesis of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine (also referred to as N-(Cyclohexylmethyl)-4-methoxybenzylamine), a secondary amine scaffold common in GPCR ligands and kinase inhibitors.[1]

Executive Summary & Strategic Analysis

The target molecule, N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine , is a secondary amine constructed from two lipophilic domains: a flexible cyclohexylmethyl group and an electron-rich 4-methoxybenzyl core.[1]

Retro-synthetic Logic

While direct alkylation of amines with halides (e.g., 4-methoxybenzyl chloride) is possible, it is not recommended for scale-up due to the formation of tertiary amine impurities (over-alkylation) and the use of genotoxic alkyl halides.[1]

Selected Route: Reductive Amination This protocol utilizes Reductive Amination as the primary scalable route.[1] It offers superior atom economy, impurity control, and safety profiles compared to nucleophilic substitution.[1]

-

Pathway A (Preferred): Condensation of 4-Methoxybenzaldehyde (Anisaldehyde) with (Cyclohexylmethyl)amine , followed by reduction.[1]

-

Pathway B (Alternative): Condensation of Cyclohexanecarbaldehyde with 4-Methoxybenzylamine .[1]

-

Drawback: Cyclohexanecarbaldehyde is more prone to oxidation (forming carboxylic acid impurities) and polymerization than anisaldehyde.[1]

-

Chemical Identity[2][3][4]

-

IUPAC Name: N-(Cyclohexylmethyl)-1-(4-methoxyphenyl)methanamine[1]

-

Molecular Formula:

[1][2] -

Structure:

[1]

Process-Scale Protocol: Catalytic Hydrogenation

Best for: Multi-gram to Kilogram scale | Green Chemistry Score: High[1]

This method uses heterogeneous catalysis to effect the reduction, eliminating boron waste streams associated with hydride reagents.[1]

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8] | Role | Attributes |

| 4-Methoxybenzaldehyde | 1.0 | Electrophile | Liquid, d=1.12 g/mL |

| (Cyclohexylmethyl)amine | 1.05 | Nucleophile | Liquid, d=0.87 g/mL |

| Pd/C (5% or 10%) | 1-3 wt% | Catalyst | Pyrophoric (handle wet) |

| Methanol (MeOH) | Solvent | Medium | Anhydrous preferred |

| Hydrogen ( | Excess | Reductant | 1–5 bar pressure |

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

Charge a hydrogenation reactor (e.g., Parr shaker or Buchi autoclave) with Methanol (10 volumes relative to aldehyde mass).[1]

-

Add 4-Methoxybenzaldehyde (1.0 equiv).[1]

-

Add (Cyclohexylmethyl)amine (1.05 equiv) dropwise over 15 minutes to control mild exotherm.[1]

-

Insight: Stir at 25°C for 1–2 hours. While imine formation is reversible, the subsequent reduction drives the equilibrium.[1] For strictly anhydrous protocols, add

or molecular sieves, filter, and then hydrogenate (optional).[1]

-

-

Hydrogenation:

-

Add Pd/C catalyst (wet paste type to minimize ignition risk).[1] Typical loading is 2 wt% of substrate mass.[1]

-

Purge reactor: Nitrogen (

), then Hydrogen ( -

Pressurize to 3–5 bar (45–75 psi)

. -

Stir vigorously at 25–35°C for 4–12 hours.

-

Monitoring: Monitor consumption of the imine intermediate via HPLC or TLC (Imine typically more polar than aldehyde, less polar than amine).[1]

-

-

Workup:

-

Filtration: Filter the reaction mixture through a Celite® pad to remove Pd/C. Wash the pad with MeOH.

-

Concentration: Remove MeOH under reduced pressure to yield the crude secondary amine as an oil.[1]

-

-

Salt Formation (Purification):

Laboratory Protocol: Borohydride Reduction

Best for: <10g scale, Pilot studies, or when high-pressure equipment is unavailable.[1]

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8] | Role |

| 4-Methoxybenzaldehyde | 1.0 | Electrophile |

| (Cyclohexylmethyl)amine | 1.0 | Nucleophile |

| Sodium Borohydride ( | 1.5 | Reducing Agent |

| Methanol | Solvent | Protic solvent |

Step-by-Step Methodology

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-Methoxybenzaldehyde (1.0 equiv) and (Cyclohexylmethyl)amine (1.0 equiv) in Methanol (0.5 M concentration).

-

Add activated 3Å Molecular Sieves (approx. 0.5 g per mmol substrate) to absorb water and drive imine formation.[1]

-

Stir at Reflux for 2 hours or Room Temp for 12 hours.

-

Checkpoint: Verify imine formation by NMR (disappearance of aldehyde -CHO peak at ~9.8 ppm; appearance of imine -CH=N- peak at ~8.2 ppm).[1]

-

-

Reduction:

-

Cool the mixture to 0°C .

-

Add Sodium Borohydride (

) (1.5 equiv) portion-wise over 20 minutes. Caution: Gas evolution ( -

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Extraction:

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for the scalable synthesis.

Caption: Logical workflow for the synthesis of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine comparing scalable hydrogenation vs. hydride reduction.

Analytical Controls & Specifications

To ensure scientific integrity, the following analytical markers must be validated.

Proton NMR ( -NMR, 400 MHz, )

-

Characteristic Peaks:

-

Validation: Absence of aldehyde peak (~9.8 ppm) and imine peak (~8.2 ppm).[1]

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B.[1]

-

Detection: UV at 254 nm and 280 nm.[1]

-

Impurity Limits:

References

-

Abdel-Magid, A. F., et al. (1996).[1][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][11]

-

Ripin, D. H. B., et al. (2003).[1][11] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[1][11]

-

Sigma-Aldrich. "Application Note – Reductive Amination."[1] MilliporeSigma Technical Library.

-

Kurosawa, W., et al. (2002).[1] "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Organic Syntheses, 79, 186.[1]

-

PubChem. "Compound Summary: [1-(4-methoxyphenyl)cyclohexyl]methanamine (Isomer Distinction)."[1] National Library of Medicine.[1] (Note: Cited for structural differentiation of isomers).[1]

Sources

- 1. [1-(4-Methoxyphenyl)cyclohexyl]methanamine | C14H21NO | CID 24273640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Avoiding over-alkylation during secondary amine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a persistent issue in the synthesis of secondary amines: the prevention of over-alkylation to tertiary amines and quaternary ammonium salts. We will explore the underlying principles and provide practical, actionable troubleshooting strategies and protocols.

Troubleshooting Guide: Over-alkylation Issues

Question: My direct alkylation of a primary amine with an alkyl halide is yielding a mixture of secondary amine, tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity for the secondary amine?

Answer: This is a classic challenge in amine synthesis. The root cause is that the product of the initial alkylation, the secondary amine, is often more nucleophilic than the starting primary amine.[1] This leads to a "runaway" reaction where the desired product competes with the starting material for the alkylating agent, resulting in poor selectivity.[2][3]

Here are several strategies to address this, ranging from simple procedural adjustments to alternative synthetic routes:

1. Stoichiometric Control:

-

Principle: By using a large excess of the primary amine relative to the alkylating agent, you increase the probability that the alkyl halide will encounter and react with a primary amine molecule before it can react with the desired secondary amine product.

-

Causality: This is a matter of statistical probability. While it doesn't change the inherent reactivity, it shifts the equilibrium of encounters in favor of the primary amine. This method can be effective but may not be atom-economical, especially if the primary amine is valuable.[4]

2. Controlled Addition & Dilution:

-

Principle: Slowly adding the alkylating agent to a dilute solution of the primary amine can help maintain a low concentration of the alkylating agent at any given time.

-

Causality: This minimizes the chance of a newly formed secondary amine immediately reacting with another molecule of the alkylating agent. High dilution favors the initial bimolecular reaction over the subsequent one.

3. Kinetic vs. Thermodynamic Control:

-

Principle: Adjusting reaction conditions, such as temperature, can influence whether the kinetic or thermodynamic product is favored.[5][6]

-

Causality: Over-alkylation is often the thermodynamically more stable outcome. By running the reaction at lower temperatures, you can favor the kinetically controlled product (the secondary amine), which forms faster due to a lower activation energy barrier.[7][8] However, this requires that the initial alkylation is significantly faster than the subsequent one.

4. Choice of Reagents & Steric Hindrance:

-

Principle: Employing a bulky alkylating agent or a sterically hindered primary amine can disfavor the formation of the tertiary amine.

-

Causality: The transition state for the second alkylation (forming the tertiary amine) will be more sterically crowded and thus higher in energy, slowing down its rate of formation.

5. Competitive Deprotonation/Protonation Strategy:

-

Principle: By using the hydrobromide salt of the primary amine and a carefully selected base, it's possible to selectively deprotonate the primary amine for reaction while keeping the newly formed, more basic secondary amine in its protonated, non-nucleophilic form.[9][10]

-

Causality: This strategy exploits the difference in basicity between the primary and secondary amines. The secondary amine, being more basic, will preferentially exist as its ammonium salt in the presence of a limited amount of base, effectively taking it out of the reaction.[9]

Frequently Asked Questions (FAQs)

Q1: I've tried adjusting stoichiometry and still get over-alkylation. What is a more robust method to synthesize secondary amines?

A1: Reductive amination is widely considered one of the most effective and general methods for synthesizing secondary amines while avoiding over-alkylation. [11][12][13]

-

Mechanism: This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the secondary amine.[14]

-

Why it Works: The reaction conditions for imine formation and reduction are typically mild and do not promote further alkylation of the secondary amine product. The choice of reducing agent is key; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are selective for the iminium ion over the carbonyl group of the starting material.[15][16] A procedure using Ti(i-PrO)₄ and NaBH₄ has also been shown to be highly selective for mono-N-alkylation.[17]

Q2: Can I use a protecting group strategy to prevent over-alkylation?

A2: Yes, using a protecting group is an excellent and highly controlled strategy.

-